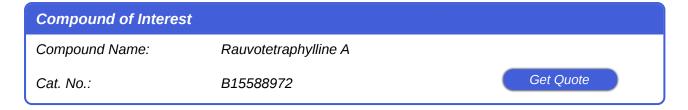


The Discovery and Isolation of

Rauvotetraphylline A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of **Rauvotetraphylline A**, a novel indole alkaloid. The methodologies and data presented are compiled from the seminal research in the field, offering a detailed guide for professionals in natural product chemistry and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Rauvotetraphylline A**, derived from spectroscopic and physical analyses.

Table 1: Physicochemical and Spectroscopic Properties of Rauvotetraphylline A



Property	Value	
Molecular Formula	C20H26N2O3[1]	
Molecular Weight	342.43 g/mol	
Appearance	Amorphous powder[1]	
HRESIMS (m/z)	[M+H] ⁺ 343.2024 (calcd. for C ₂₀ H ₂₇ N ₂ O ₃ , 343.2021)[1]	
UV λmax (nm)	211, 275 (shoulders at 222, 310)[1]	
IR νmax (cm ⁻¹)	3407 (OH/NH)[1]	
Optical Rotation	[Data not available in search results]	
Melting Point	[Data not available in search results]	
Yield	119 mg (from 7.5 kg of dried plant material)[1]	

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rauvotetraphylline A (in CD₃OD)[1]



Position	δC (ppm)	δΗ (ppm, J in Hz)
2	139.6	
3	112.7	
5	54.9	3.85 (m)
6	32.5	α: 2.15 (m), β: 2.85 (m)
7	152.4	
8	106.6	
9	123.2	6.82 (d, 2.0)
10	114.7	6.62 (dd, 8.5, 2.0)
11	121.5	7.11 (d, 8.5)
12	139.6	_
13	154.3	
14	46.8	α: 2.35 (m), β: 2.55 (m)
15	32.5	3.15 (m)
16	46.8	3.65 (m)
17	60.8	a: 3.75 (m), b: 3.95 (m)
18	12.5	1.16 (d, 6.3)
19	131.7	5.51 (q, 6.3)
20	125.8	
21	60.8	a: 4.15 (m), b: 4.35 (m)
N(4)-Me	42.8	2.75 (s)

Experimental Protocols

The following protocols detail the methodology for the extraction, isolation, and structural characterization of **Rauvotetraphylline A**.



Plant Material

The aerial parts of Rauvolfia tetraphylla were collected in Xiaomenglun, Yunnan Province, China. A voucher specimen was deposited at BioBioPha Co., Ltd.[2].

Extraction and Isolation

- Extraction: The air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) were extracted three times with 95% ethanol (3 x 50 L) at room temperature for three days each. The filtrates were combined and evaporated under reduced pressure to yield a crude residue (approx. 400 g)[2].
- Initial Fractionation: The crude extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone followed by methanol to yield six primary fractions (A-F)[1][2].
- Isolation of Fraction F: Fraction F, obtained from the methanol elution, was further chromatographed on a silica gel column using a chloroform-methanol gradient (50:1 to 0:1, v/v) to give five subfractions (F1-F5)[1].
- Purification of Rauvotetraphylline A: Rauvotetraphylline A (119 mg) was isolated from subfraction F3[1]. Further purification of other fractions involved repeated silica gel chromatography (CHCl₃-MeOH-NH₃·H₂O, 10:1:0.1 to 1:1:0.05), Sephadex LH-20 chromatography (CHCl₃-MeOH, 1:1), and Medium Pressure Liquid Chromatography (MPLC) with a methanol-water gradient (30% to 50% MeOH in H₂O)[1].

Structural Elucidation

The structure of **Rauvotetraphylline A** was determined using a combination of spectroscopic techniques:

- UV Spectroscopy: Performed on an HPLC instrument[2].
- IR Spectroscopy: Spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets[2].
- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
 was performed on an API QSTAR Pulsar i mass spectrometer[2].



 NMR Spectroscopy: ¹H and ¹³C NMR, HSQC, HMBC, and ROESY spectra were acquired on a Bruker DRX-500 instrument. The stereochemistry was established based on ROESY correlations, which showed cross-peaks between H-15 ↔ H₂-17 and H₂-17 ↔ H-6β, and between Me-18 ↔ H-15 and H-19 ↔ H₂-21, confirming the E-configuration of the C-19–C-20 double bond[1][2].

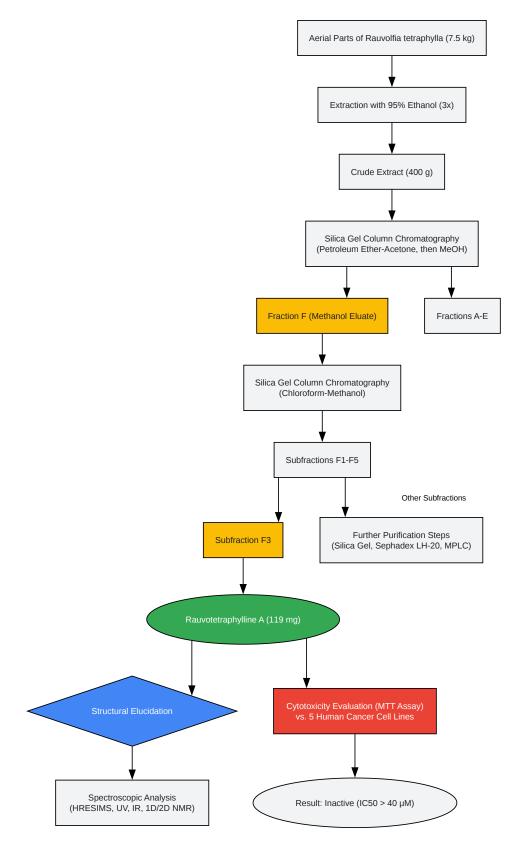
Cytotoxicity Evaluation

Rauvotetraphylline A, along with its congeners (B-E), was evaluated for its in vitro cytotoxicity against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used. All tested compounds, including **Rauvotetraphylline A**, were found to be inactive, with IC₅₀ values greater than 40 μM[1][2].

Visualized Experimental Workflow

The following diagram illustrates the workflow for the isolation and characterization of **Rauvotetraphylline A**.





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Caption: Workflow for the isolation and characterization of **Rauvotetraphylline A**.



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References

- 1. html.rhhz.net [html.rhhz.net]
- 2. scispace.com [scispace.com]
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